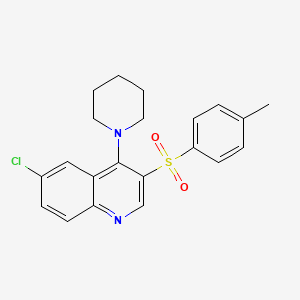![molecular formula C26H28N4O2S B2478959 N,N-dibenzyl-4-{2-[(benzylamino)carbothioyl]hydrazino}-4-oxobutanamide CAS No. 331461-08-6](/img/structure/B2478959.png)
N,N-dibenzyl-4-{2-[(benzylamino)carbothioyl]hydrazino}-4-oxobutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N,N-dibenzyl-4-{2-[(benzylamino)carbothioyl]hydrazino}-4-oxobutanamide” is a chemical compound with the molecular formula C26H28N4O2S . It is also known as N,N-dibenzyl-N’-[(benzylcarbamothioyl)amino]butanediamide .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 26 carbon atoms, 28 hydrogen atoms, 4 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The average mass of the molecule is 460.591 Da, and the monoisotopic mass is 460.193298 Da .Aplicaciones Científicas De Investigación
Antioxidant Activity Assessment
One of the significant scientific applications of N,N-dibenzyl-4-{2-[(benzylamino)carbothioyl]hydrazino}-4-oxobutanamide involves the study of antioxidant activity. The ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways review elaborates on the significance of antioxidant capacity assays, including the ABTS radical cation-based assays, in evaluating antioxidant activity. The review discusses the reaction pathways that underlie the ABTS/potassium persulfate decolorization assay, indicating the importance of understanding specific reactions such as coupling, which might bias a comparison between antioxidants. The paper suggests that while ABTS-based assays are recommended with certain reservations, they are particularly useful for tracking changes in the same antioxidant system during storage and processing (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Redox Mediators in Treatment of Organic Pollutants
The enzymatic approach to the treatment of organic pollutants, specifically in wastewater from industries, has garnered attention, as detailed in the review about the Applications of Redox Mediators in the Treatment of Organic Pollutants. This paper highlights the degradation/transformation of recalcitrant compounds by enzymes in the presence of certain redox mediators. These mediators significantly enhance the range and efficiency of degradation, indicating a potential application of this compound in environmental remediation efforts, especially concerning aromatic compounds present in industrial effluents (Husain & Husain, 2007).
Analytical Methods for Antioxidant Activity Determination
Another study discusses Analytical Methods Used in Determining Antioxidant Activity. The review presents critical information on the most important tests used to determine antioxidant activity, including chemical reactions and assessments of kinetics. The study emphasizes the importance of these assays, such as the ABTS test, in analyzing antioxidants or determining the antioxidant capacity of complex samples. The integration of chemical methods with electrochemical methods in these studies could provide comprehensive insights into the mechanisms and kinetics of processes involving antioxidants (Munteanu & Apetrei, 2021).
Propiedades
IUPAC Name |
N,N-dibenzyl-4-[2-(benzylcarbamothioyl)hydrazinyl]-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2S/c31-24(28-29-26(33)27-18-21-10-4-1-5-11-21)16-17-25(32)30(19-22-12-6-2-7-13-22)20-23-14-8-3-9-15-23/h1-15H,16-20H2,(H,28,31)(H2,27,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQSTOAAVRKUII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NNC(=O)CCC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Acenaphtho[1,2-d]thiazol-8-yl)-3-(2-methoxyethyl)urea](/img/structure/B2478877.png)


![8-Ethyl-1-(3-fluorobenzoyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2478886.png)


![(E)-2-(sec-butylamino)-3-(((2-chloro-4-nitrophenyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2478892.png)


![6-Iodobenzo[d]isoxazol-3-amine](/img/structure/B2478895.png)


